3-O-Acetyl-16alpha-hydroxytrametenolic acid Cytotoxicity Profile: Differentiated Activity Against Lung and Prostate Cancer Cell Lines
3-O-Acetyl-16alpha-hydroxytrametenolic acid exhibits selective cytotoxicity, showing greater potency against human lung carcinoma A549 cells (IC50 = 44.3 µM) compared to human prostate carcinoma DU145 cells (IC50 = 140 µM) [1]. In contrast, other lanostane triterpenes like dehydropachymic acid and polyporenic acid C also displayed cytotoxicity but with varying potency and selectivity profiles across the same cell lines [1]. The compound's activity must be contextualized within its class; while it shows 'good' cytotoxicity, its IC50 is higher than some other in-class compounds like dehydropachymic acid (IC50 = 39.3 µM) against A549 cells [1].
| Evidence Dimension | Cytotoxicity (IC50) against human cancer cell lines |
|---|---|
| Target Compound Data | A549: 44.3 ± 39.1 µM; DU145: 140 ± 50.7 µM |
| Comparator Or Baseline | Dehydropachymic acid (A549: 39.3 ± 8.9 µM; DU145: 78.9 ± 14.8 µM); Polyporenic acid C (A549: 71.9 ± 15.5 µM; DU145: 93.8 ± 19.5 µM) |
| Quantified Difference | Target compound is 5.0 µM less potent than dehydropachymic acid against A549, but 61.1 µM less potent against DU145. It is 27.6 µM more potent than polyporenic acid C against A549. |
| Conditions | 72-hour MTT assay; A549 and DU145 cell lines |
Why This Matters
The differential potency between cell lines (3.2-fold more active in A549) informs selection for lung cancer-focused studies versus prostate cancer models.
- [1] Zhou L, Zhang Y, Gapter LA, Ling H, Agarwal R, Ng KY. Cytotoxic and anti-oxidant activities of lanostane-type triterpenes isolated from Poria cocos. Chem Pharm Bull (Tokyo). 2008 Oct;56(10):1459-62. doi: 10.1248/cpb.56.1459. View Source
